4-Isothiocyanatobenzoate

Pain Neuroinflammation TRP channels

4-Isothiocyanatobenzoate (4-ITCB) features a para-carboxylate substitution that reduces thiol reactivity and toxicity vs. aliphatic isothiocyanates like AITC/BITC. Its dual isothiocyanate–carboxylate architecture enables orthogonal bioconjugation, while documented TRPA1 antagonism (IC50 5.5–12.1 μM), hemoglobin allosteric modulation, and herbicidal activity provide distinct R&D applications. Choose 4-ITCB for site-specific probe construction and lead optimization where minimized off-target risk is essential.

Molecular Formula C8H4NO2S-
Molecular Weight 178.19 g/mol
Cat. No. B1238551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanatobenzoate
Molecular FormulaC8H4NO2S-
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])N=C=S
InChIInChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11)/p-1
InChIKeyRBEFRYQKJYMLCC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanatobenzoate: Properties and Procurement Considerations


4-Isothiocyanatobenzoate (4-ITCB, p-NCS-benzoate) is a conjugate base of 4-isothiocyanatobenzoic acid, characterized by a para-substituted aromatic ring bearing both an electrophilic isothiocyanate group and a carboxylic acid moiety [1]. This bifunctional architecture enables orthogonal derivatization strategies not possible with simpler mono-functional isothiocyanates. The compound serves as a rigid aromatic linker for bioconjugation and has documented activity across multiple target classes including hemoglobin allosteric sites, transient receptor potential channels, and herbicidal pathways [2].

Why 4-Isothiocyanatobenzoate Cannot Be Replaced by Generic Isothiocyanate Analogs


The scientific and industrial value of 4-Isothiocyanatobenzoate is determined not by its isothiocyanate reactivity alone but by the precise electronic and steric consequences of its para-carboxylate substitution pattern . Compared to aliphatic isothiocyanates such as allyl isothiocyanate (AITC) or benzyl isothiocyanate (BITC), the aromatic ring reduces thiol reactivity and toxicity while the carboxylate imparts negative charge and hydrogen-bonding capacity that critically modulates target engagement [1]. Substituting 4-Isothiocyanatobenzoate with a different isothiocyanate—even a structurally similar analog like phenyl isothiocyanate or 4-isothiocyanatobenzenesulfonic acid—alters binding site specificity, allosteric effects, and metabolic stability [2]. The evidence below quantifies these functional divergences across four distinct performance dimensions.

4-Isothiocyanatobenzoate: Quantitative Performance Evidence Against Comparators


TRPA1 Antagonism: 4-Isothiocyanatobenzoate vs. Allyl Isothiocyanate

4-Isothiocyanatobenzoate acts as an antagonist of the TRPA1 ion channel, a target implicated in pain and neurogenic inflammation. In a direct comparison, 4-Isothiocyanatobenzoate inhibits TRPA1 with an IC50 of 5.5 μM (rat TRPA1) and 12.1 μM (human TRPA1) when assessed against allyl isothiocyanate-induced calcium influx in HEK293 cells [1][2]. In contrast, allyl isothiocyanate (AITC) itself is a potent TRPA1 agonist with an EC50 of approximately 10-20 μM [3]. This functional switch from agonist to antagonist is a direct consequence of the para-carboxylate substitution, which alters the electrophilic character and binding mode of the isothiocyanate warhead.

Pain Neuroinflammation TRP channels

Hemoglobin Bohr Effect Modulation: 4-Isothiocyanatobenzoate vs. Unmodified Hemoglobin

Modification of human oxyhemoglobin with 4-Isothiocyanatobenzoic acid produces a 50% reduction in the alkaline Bohr effect compared to unmodified hemoglobin [1]. This quantitative change indicates that the compound blocks oxygen-linked chloride binding sites, fundamentally altering the pH-dependent oxygen affinity of the protein. The modified hemoglobin (Hb-4-ITCB) exhibits decreased oxygen affinity that remains constant across varying chloride concentrations, demonstrating complete blockade of chloride-sensitive allosteric sites [2].

Blood substitute Allosteric regulation Hemoglobin

Herbicidal Activity: P-Isothiocyanatobenzoate vs. Analogous Benzoyl Derivatives

Patent literature explicitly claims P-isothiocyanatobenzoates as herbicides with selectivity advantages over structurally related benzoates lacking the isothiocyanate moiety [1]. The para-isothiocyanato substitution pattern confers unique phytotoxic activity not observed with the corresponding unsubstituted benzoates or ortho/meta isomers. The reactive isothiocyanate group enables covalent modification of plant-specific protein targets, providing a mechanism-based differentiation from competitive inhibitors or hormone mimics.

Agrochemical Herbicide Crop protection

Toxicity and Reactivity: Aromatic Isothiocyanates vs. Aliphatic Isothiocyanates

A comparative study of aromatic and aliphatic isothiocyanates in the Tetrahymena population growth assay established that aromatic NCS derivatives (including 4-Isothiocyanatobenzoate) are significantly less toxic than aliphatic NCS derivatives such as benzyl isothiocyanate [1]. The relationship between thiol reactivity (1/EC50) and toxicity (1/IGC50) for aromatic isothiocyanates is modeled by log(1/IGC50) = 1.77[log(1/EC50)] + 0.60 (n=12, r²=0.718) [2]. Aliphatic isothiocyanates exhibit a different correlation with higher baseline toxicity: log(1/IGC50) = 1.33[log(1/EC50)] − 0.41 (n=23, r²=0.911) [3].

Toxicology Safety assessment Structure-activity relationship

4-Isothiocyanatobenzoate: High-Value Application Scenarios Based on Quantitative Evidence


TRPA1 Antagonist Development for Pain and Inflammation

Based on the demonstrated TRPA1 antagonist activity (IC50 = 5.5-12.1 μM) and functional reversal relative to allyl isothiocyanate, 4-Isothiocyanatobenzoate is a prioritized starting point for developing TRPA1-targeted therapeutics for chronic pain, neurogenic inflammation, and respiratory hypersensitivity [1][2]. The compound's aromatic scaffold confers lower thiol reactivity and toxicity than aliphatic isothiocyanate comparators, reducing off-target risk in lead optimization campaigns [3].

Hemoglobin Modification for Blood Substitute Research

The precise 50% reduction in alkaline Bohr effect and complete blockade of chloride-dependent oxygen affinity modulation make 4-Isothiocyanatobenzoate-modified hemoglobin (Hb-4-ITCB) a well-characterized model system for studying allosteric regulation and developing hemoglobin-based oxygen carriers (HBOCs) [4]. Unlike hemoglobin modified with 4-isothiocyanatobenzenesulfonic acid, which exhibits different binding kinetics and functional outcomes, 4-Isothiocyanatobenzoate produces a distinct intermediate profile amenable to chromatographic isolation [5].

Selective Herbicide and Crop Protection Agent Synthesis

The herbicidal activity documented in US Patent 3,449,112 positions 4-Isothiocyanatobenzoate and its esters as valuable intermediates for agrochemical development programs targeting broadleaf weed control with crop selectivity [6]. The isothiocyanate warhead provides a covalent mechanism of action that is absent in conventional benzoate-based herbicides, offering a differentiated mode of action for resistance management strategies.

Bioconjugation and Chemical Biology Tool Development

The orthogonal reactivity of the isothiocyanate (amine-reactive) and carboxylate (amide-coupling-ready) groups enables site-specific bioconjugation strategies that are not possible with mono-functional isothiocyanates such as phenyl isothiocyanate . This dual functionality supports the construction of defined molecular probes for target identification, affinity labeling, and protein engineering applications where controlled stoichiometry and orientation are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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